molecular formula C16H25ClN4 B13693411 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline

3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline

Cat. No.: B13693411
M. Wt: 308.8 g/mol
InChI Key: CJPMKODVDYCWER-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H16ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 3-chloroaniline with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to the presence of both a chloro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H25ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

3-chloro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

InChI

InChI=1S/C16H25ClN4/c1-19-8-10-20(11-9-19)14-4-6-21(7-5-14)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3

InChI Key

CJPMKODVDYCWER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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